molecular formula C8H14N2O B020948 2-Butyl-5-hydroxymethylimidazole CAS No. 68283-19-2

2-Butyl-5-hydroxymethylimidazole

Cat. No. B020948
CAS RN: 68283-19-2
M. Wt: 154.21 g/mol
InChI Key: UZKBZGAMRJRWLR-UHFFFAOYSA-N
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Patent
US05374646

Procedure details

To a suspension of 2-butyl-1H-imidazole-5-methanol (2.02 g) in dry dichloromethane (40 ml) and dry dioxan (60 ml) was added manganese dioxide (7.05 g). The reaction mixture was heated at reflux for 3.5 h before being filtered, and the filtrate concentrated in vacuo to give the title compound as a white solid (1.69 g).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.05 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7]([CH2:10][OH:11])=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4]>ClCCl.O1CCOCC1.[O-2].[O-2].[Mn+4]>[CH2:1]([C:5]1[NH:6][C:7]([CH:10]=[O:11])=[CH:8][N:9]=1)[CH2:2][CH2:3][CH3:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
C(CCC)C=1NC(=CN1)CO
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
7.05 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 h
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
before being filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1NC(=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.